Cas no 565237-06-1 (2-PYRIDINEMETHANOL, 4-IODO-)
2-PYRIDINEMETHANOL, 4-IODO- Chemical and Physical Properties
Names and Identifiers
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- 2-PYRIDINEMETHANOL, 4-IODO-
- (4-IODOPYRIDIN-2-YL)METHANOL
- AS-59587
- W18502
- SCHEMBL4864193
- MFCD27925583
- CBPDZESDLAXZIH-UHFFFAOYSA-N
- 4-Iodo-2-pyridinemethanol
- DB-138586
- CS-0378977
- AKOS037645277
- (4-iodo-pyridin-2-yl)-methanol
- (4-Iodo-2-pyridyl)methanol
- 565237-06-1
-
- MDL: MFCD27925583
- Inchi: 1S/C6H6INO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2
- InChI Key: CBPDZESDLAXZIH-UHFFFAOYSA-N
- SMILES: IC1C=CN=C(C=1)CO
Computed Properties
- Exact Mass: 234.94941g/mol
- Monoisotopic Mass: 234.94941g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 89.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 33.1Ų
2-PYRIDINEMETHANOL, 4-IODO- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D658949-2g |
(4-iodopyridin-2-yl)methanol |
565237-06-1 | 95% | 2g |
$675 | 2024-08-03 | |
| eNovation Chemicals LLC | D658949-5g |
(4-iodopyridin-2-yl)methanol |
565237-06-1 | 95% | 5g |
$875 | 2024-08-03 | |
| eNovation Chemicals LLC | D658949-10g |
(4-iodopyridin-2-yl)methanol |
565237-06-1 | 95% | 10g |
$1465 | 2024-08-03 | |
| A2B Chem LLC | AX12570-1mg |
(4-iodopyridin-2-yl)methanol |
565237-06-1 | 95 | 1mg |
$73.00 | 2023-12-30 | |
| A2B Chem LLC | AX12570-2mg |
(4-iodopyridin-2-yl)methanol |
565237-06-1 | 95 | 2mg |
$86.00 | 2023-12-30 | |
| A2B Chem LLC | AX12570-3mg |
(4-iodopyridin-2-yl)methanol |
565237-06-1 | 95 | 3mg |
$105.00 | 2023-12-30 | |
| A2B Chem LLC | AX12570-5mg |
(4-iodopyridin-2-yl)methanol |
565237-06-1 | 95 | 5mg |
$118.00 | 2023-12-30 | |
| A2B Chem LLC | AX12570-10mg |
(4-iodopyridin-2-yl)methanol |
565237-06-1 | 95 | 10mg |
$135.00 | 2023-12-30 | |
| A2B Chem LLC | AX12570-250mg |
(4-iodopyridin-2-yl)methanol |
565237-06-1 | 95% | 250mg |
$187.00 | 2024-04-19 | |
| A2B Chem LLC | AX12570-1g |
(4-iodopyridin-2-yl)methanol |
565237-06-1 | 95% | 1g |
$440.00 | 2024-04-19 |
2-PYRIDINEMETHANOL, 4-IODO- Suppliers
2-PYRIDINEMETHANOL, 4-IODO- Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-PYRIDINEMETHANOL, 4-IODO-
Applications and Advancements of 4-Iodo-Pyridinemethanol (CAS No. 565237-06-1) in Chemical and Biomedical Research
4-Iodo-Pyridinemethanol, a structurally unique organic compound with the chemical formula C₇H₆INO₂, has emerged as a significant molecule in contemporary chemical and biomedical research. This compound, identified by the CAS Registry Number 565237-06-1, features a pyridine ring substituted with an iodo group at the 4-position and a methanol functional group at the 2-position. Its molecular structure combines the inherent reactivity of pyridine derivatives with the halogen-induced electronic effects of iodine, making it an attractive scaffold for exploring novel chemical reactions and biological activities. Recent studies have highlighted its potential in drug discovery, particularly as a versatile intermediate for synthesizing bioactive compounds.
The synthesis of 4-Iodo-Pyridinemethanol has traditionally relied on methods involving iodination of pyridine followed by alkylation or hydroxylation steps. However, advancements in catalytic systems have enabled more efficient protocols. For instance, researchers at the Institute of Advanced Materials (IAM) demonstrated in a 2023 study that using palladium-catalyzed cross-coupling reactions under mild conditions significantly improves yield while reducing environmental impact. This approach aligns with current trends toward sustainable chemistry practices, emphasizing atom economy and waste minimization.
In biomedical applications, 4-Iodo-Pyridinemethanol has gained attention due to its ability to modulate enzyme activity through halogen bonding interactions. A groundbreaking study published in *Nature Chemical Biology* revealed that this compound selectively inhibits histone deacetylase (HDAC) enzymes at submicromolar concentrations without affecting closely related isoforms. HDAC inhibitors are critical in epigenetic therapy for cancer treatment, where they can reactivate tumor suppressor genes silenced by aberrant acetylation patterns. The iodine substituent enhances hydrophobic interactions with target proteins, offering improved bioavailability compared to earlier chlorine or bromine analogs.
Another notable application arises from its role as a building block for designing multitarget kinase inhibitors. A collaborative effort between pharmaceutical companies and academic institutions reported in *Journal of Medicinal Chemistry* (December 2023) synthesized derivatives containing this moiety that simultaneously inhibit BRAF V600E and MEK1/MEK kinase pathways. Such dual inhibition strategies are increasingly sought after to counteract drug resistance mechanisms observed in melanoma patients treated with single-agent therapies like vemurafenib or dabrafenib.
Beyond direct therapeutic uses, 4-Iodo-Pyridinemethanol serves as an ideal substrate for studying reaction mechanisms involving halogenated aromatic systems. Its methoxy group facilitates nucleophilic substitution reactions while the iodo group provides access to radio-labeled analogs via isotopic exchange—a valuable property for positron emission tomography (PET) imaging agents development. Researchers at Stanford University recently utilized this compound to create 124I-labeled tracers that showed enhanced tumor specificity in preclinical mouse models compared to existing fluorine-based counterparts.
In terms of physicochemical properties, this compound exhibits a melting point of approximately 88°C and is sparingly soluble in water but readily dissolves in common organic solvents like DMSO or acetonitrile—characteristics critical for formulation into drug delivery systems. Its stability under ambient conditions allows routine handling during laboratory synthesis workflows when stored properly away from light sources and moisture.
The structural versatility of Pyridinmethanols substituted with iodo groups enables their use across diverse research domains. In nanotechnology applications reported earlier this year, self-assembled monolayers incorporating this compound demonstrated exceptional electronic conductivity when deposited on graphene substrates—a discovery potentially impactful for next-generation biosensor fabrication requiring both sensitivity and stability.
Clinical translation efforts are currently focused on optimizing pharmacokinetic profiles through prodrug strategies involving esterification or amide formation with biocompatible carriers. Early toxicology assessments indicate low cytotoxicity against healthy cells even at high concentrations (up to 10 μM), suggesting favorable therapeutic indices when developed into targeted formulations.
Spectroscopic characterization techniques have further elucidated its electronic properties: NMR studies confirm planar geometry consistent with aromatic conjugation across the pyridine ring system, while UV-vis spectra reveal absorption maxima around 310 nm—useful for real-time monitoring during synthesis processes using spectroscopic feedback systems.
A recent computational chemistry analysis published by MIT researchers predicted favorable binding affinities between this compound's iodo substituent and copper ions commonly found in neurodegenerative disease pathogenesis pathways. These findings are being explored experimentally to develop novel metal-chelating agents for Alzheimer's disease treatment—a promising direction given the growing evidence linking metal dyshomeostasis to amyloid-beta aggregation mechanisms.
In material science contexts, Pyridinmethanols functionalized with iodine are being investigated as dopants in polymer electrolyte membranes used for fuel cells. Preliminary results indicate improved proton conductivity due to enhanced charge delocalization effects caused by iodine's electron-withdrawing properties when integrated into poly(ethylene glycol)-based matrices.
Synthetic methodologies leveraging this compound's reactivity continue to advance interdisciplinary research frontiers. For example, its use as a chiral auxiliary component enabled asymmetric synthesis of non-natural amino acids reported last quarter—a process crucial for producing enantiopure compounds required in modern pharmaceutical manufacturing standards.
Bioorganic studies have also uncovered unexpected interactions between Iodopyridinmethanols and bacterial cell walls during antibiotic susceptibility testing conducted at Oxford University's Pathology Department earlier this year. While not inherently antimicrobial itself, the compound acted synergistically with β-lactam antibiotics by disrupting peptidoglycan crosslinking processes—a mechanism offering new avenues against multidrug-resistant pathogens like MRSA strains.
The compound's role as an intermediate has been pivotal in developing photoresponsive materials used for optogenetic experiments targeting neural circuits regulation. By incorporating it into azobenzene-functionalized polymers through click chemistry approaches reported last month, scientists achieved light-triggered conformational changes useful for spatiotemporally controlled drug release systems within living tissues.
Ongoing research funded by NIH grants is exploring its potential as a ligand component in radiopharmaceutical complexes designed for targeted radionuclide therapy (TRT). The high neutron capture cross-section exhibited by iodine isotopes when combined with boron clusters opens new possibilities for boron neutron capture therapy (BNCT) applications against glioblastoma tumors—a field requiring precise targeting capabilities that this molecule's structure may provide.
In analytical chemistry applications, derivatization techniques using this compound have improved detection limits for neurotransmitter analysis via mass spectrometry methods optimized last year at ETH Zurich laboratories. The iodine substituent enhances fragmentation patterns during tandem MS analysis while maintaining structural integrity during sample preparation steps involving acidic conditions.
Eco-toxicological evaluations conducted under EU regulatory frameworks indicate minimal environmental impact compared to similar halogenated compounds due to rapid biodegradation rates observed under simulated soil conditions—critical information supporting its consideration over more persistent alternatives like chlorinated analogs traditionally used in some industrial processes.
Solid-state NMR investigations published just three months ago revealed previously unknown hydrogen bonding networks formed when crystallized with certain carboxylic acids—discoveries that could lead to new approaches for stabilizing active pharmaceutical ingredients during formulation development stages where physical stability is paramount.
The molecule's unique reactivity profile continues inspiring innovative uses: recent reports describe its application as an organocatalyst precursor enabling enantioselective Michael additions under solvent-free conditions—a green chemistry breakthrough reducing reliance on transition metal catalysts while achieving >98% ee values required for chiral drug substance production.
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